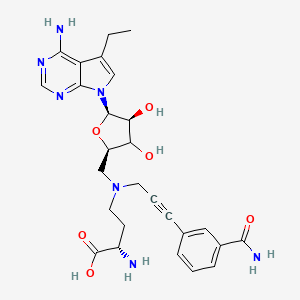
Nnmt-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nnmt-IN-5 is a compound that acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide to form 1-methylnicotinamide. NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This compound is of significant interest due to its potential therapeutic applications in these areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nnmt-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core scaffold of the molecule through a series of organic reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of various functional groups to the core structure to enhance its inhibitory activity. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Nnmt-IN-5 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Reagents such as halides, acids, and bases are commonly used under various conditions (e.g., reflux, room temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Nnmt-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of NNMT and its effects on metabolic pathways.
Biology: Investigated for its role in modulating cellular processes such as methylation, gene expression, and metabolic regulation.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
Nnmt-IN-5 exerts its effects by inhibiting the activity of NNMT. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methylnicotinamide. By inhibiting NNMT, this compound can alter the levels of nicotinamide and its metabolites, affecting various cellular processes such as:
Epigenetic Regulation: Changes in methylation patterns can influence gene expression.
Metabolic Pathways: Altered levels of nicotinamide adenine dinucleotide (NAD+) can impact cellular energy metabolism.
Signal Transduction: Modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Nnmt-IN-5 can be compared with other NNMT inhibitors such as:
JBSNF-000028: A tricyclic small molecule inhibitor that reduces MNA levels and has shown efficacy in metabolic disorder models.
Macrocyclic Peptides: Noncompetitive inhibitors that bind to NNMT and downregulate MNA production.
Bisubstrate Inhibitors: Compounds that mimic the structure of NNMT substrates and inhibit its activity.
This compound is unique due to its specific binding affinity and inhibitory potency, making it a valuable tool for studying NNMT-related pathways and developing therapeutic strategies.
Eigenschaften
Molekularformel |
C27H33N7O6 |
|---|---|
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[[(2R,4S,5R)-5-(4-amino-5-ethylpyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid |
InChI |
InChI=1S/C27H33N7O6/c1-2-16-12-34(25-20(16)23(29)31-14-32-25)26-22(36)21(35)19(40-26)13-33(10-8-18(28)27(38)39)9-4-6-15-5-3-7-17(11-15)24(30)37/h3,5,7,11-12,14,18-19,21-22,26,35-36H,2,8-10,13,28H2,1H3,(H2,30,37)(H,38,39)(H2,29,31,32)/t18-,19+,21?,22-,26+/m0/s1 |
InChI-Schlüssel |
ARRLEUMLRYMFPO-MEIWVERMSA-N |
Isomerische SMILES |
CCC1=CN(C2=NC=NC(=C12)N)[C@H]3[C@H](C([C@H](O3)CN(CC[C@@H](C(=O)O)N)CC#CC4=CC(=CC=C4)C(=O)N)O)O |
Kanonische SMILES |
CCC1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CN(CCC(C(=O)O)N)CC#CC4=CC(=CC=C4)C(=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


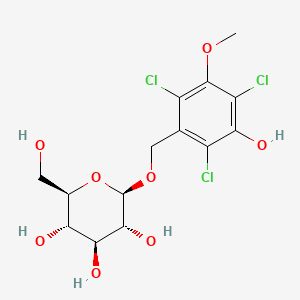
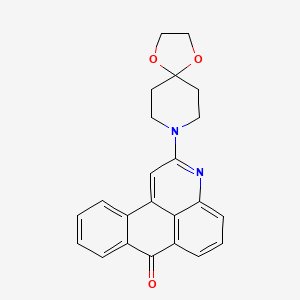

![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)

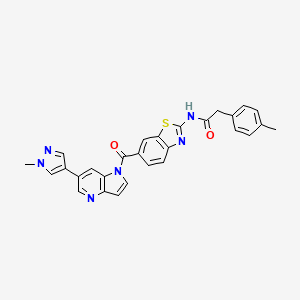
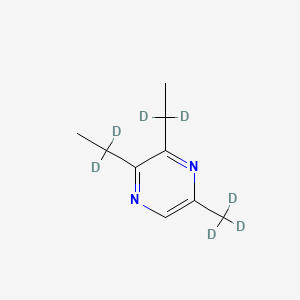
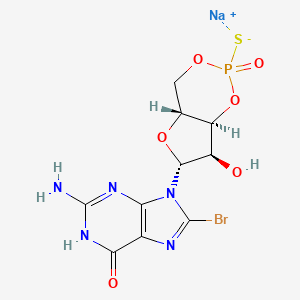
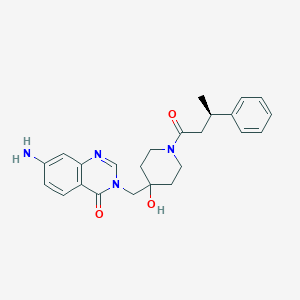
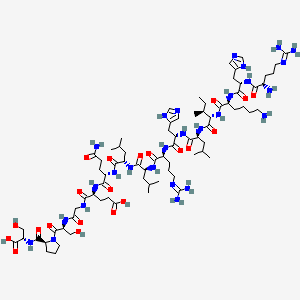
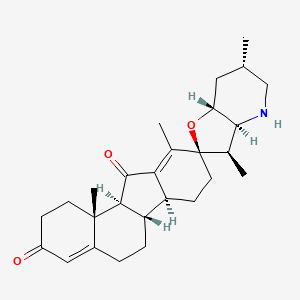

![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
